molecular formula C18H20N2O4 B1659720 N-[2-[2-(2-acetamidophenoxy)ethoxy]phenyl]acetamide CAS No. 67499-49-4

N-[2-[2-(2-acetamidophenoxy)ethoxy]phenyl]acetamide

Cat. No.: B1659720
CAS No.: 67499-49-4
M. Wt: 328.4 g/mol
InChI Key: XFTQJFDCTCEKGN-UHFFFAOYSA-N
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Description

N1-(2-{2-[2-(acetylamino)phenoxy]ethoxy}phenyl)acetamide is a member of acetamides and an anilide.

Scientific Research Applications

Synthesis and Medicinal Chemistry

  • Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics

    • N-(2-Hydroxyphenyl)acetamide, a derivative of the compound , is used as an intermediate for the synthesis of antimalarial drugs. This study explores the chemoselective monoacetylation of 2-aminophenol to produce N-(2-hydroxyphenyl)acetamide using a biocatalyst, which has implications in streamlining drug synthesis processes (Magadum & Yadav, 2018).
  • Synthesis and Characterization of New Metallophthalocyanines with Four Phenoxyacetamide Units

    • This study focuses on synthesizing new metallophthalocyanines using a compound structurally similar to N-[2-[2-(2-acetamidophenoxy)ethoxy]phenyl]acetamide. Such compounds have potential applications in photodynamic therapy, as dyes, and in materials science (Ağırtaş & İzgi, 2009).

Pharmacological Applications

  • Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives

    • This research highlights the potential of compounds like this compound in developing new anticancer, anti-inflammatory, and analgesic agents. One of the synthesized compounds showed significant activity in these areas, suggesting a potential for therapeutic applications (Rani et al., 2014).
  • N-(2-Hydroxy Phenyl) Acetamide Inhibits Inflammation-Related Cytokines and ROS in Adjuvant-Induced Arthritic (AIA) Rats

    • A study focusing on a derivative of this compound demonstrated anti-arthritic and anti-inflammatory activities in animal models, indicating potential for treating inflammatory diseases (Jawed et al., 2010).

Environmental and Agricultural Research

  • Comparative Metabolism of Chloroacetamide Herbicides and Selected Metabolites in Human and Rat Liver Microsomes

    • This study, involving compounds structurally related to this compound, investigates the metabolism of certain herbicides in human and rat liver microsomes, contributing to understanding the environmental and health impacts of such compounds (Coleman et al., 2000).
  • Soil Reception and Activity of Acetochlor, Alachlor, and Metolachlor as Affected by Wheat Straw and Irrigation

    • Research on the interaction of certain herbicides (related to this compound) with soil and agricultural systems helps understand the environmental fate and efficacy of these compounds in agricultural settings (Banks & Robinson, 1986).

Properties

CAS No.

67499-49-4

Molecular Formula

C18H20N2O4

Molecular Weight

328.4 g/mol

IUPAC Name

N-[2-[2-(2-acetamidophenoxy)ethoxy]phenyl]acetamide

InChI

InChI=1S/C18H20N2O4/c1-13(21)19-15-7-3-5-9-17(15)23-11-12-24-18-10-6-4-8-16(18)20-14(2)22/h3-10H,11-12H2,1-2H3,(H,19,21)(H,20,22)

InChI Key

XFTQJFDCTCEKGN-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=CC=C1OCCOC2=CC=CC=C2NC(=O)C

Canonical SMILES

CC(=O)NC1=CC=CC=C1OCCOC2=CC=CC=C2NC(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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